4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526560
InChI: InChI=1S/C10H9N3O2S/c14-10(15)9-3-7(1-2-11-9)12-4-8-5-16-6-13-8/h1-3,5-6H,4H2,(H,11,12)(H,14,15)
SMILES:
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26 g/mol

4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16526560

Molecular Formula: C10H9N3O2S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid -

Specification

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
IUPAC Name 4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2S/c14-10(15)9-3-7(1-2-11-9)12-4-8-5-16-6-13-8/h1-3,5-6H,4H2,(H,11,12)(H,14,15)
Standard InChI Key REHDQLSRXTWPEU-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1NCC2=CSC=N2)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine-2-carboxylic acid core substituted at the 4-position with a [(1,3-thiazol-4-yl)methyl]amino group. The thiazole ring contributes aromaticity and electron-rich sulfur/nitrogen atoms, while the pyridine-carboxylic acid moiety offers hydrogen-bonding and metal-coordination capabilities. This hybrid structure positions it as a candidate for enzyme inhibition or receptor modulation, though specific biological data remain unvalidated in public sources.

Synthetic Pathways

Thiazole-4-carboxylic Acid Activation

The synthesis of thiazole intermediates is critical. Thiazole-4-carboxylic acid (CAS 3973-08-8) undergoes activation via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride. For example, refluxing thiazole-4-carboxylic acid with SOCl₂ for 2 hours yields thiazole-4-carbonyl chloride in 80–99% yield . Alternative methods employ oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF), achieving comparable efficiency at milder temperatures .

Table 1: Acyl Chloride Synthesis Conditions

ReagentSolventTemperatureTimeYieldCitation
SOCl₂ (excess)NeatReflux2 h99%
Oxalyl chlorideDCM/DMF0°C → RT1 h80%

Coupling with Pyridine Amine Derivatives

The activated thiazole carbonyl reacts with 4-aminopyridine-2-carboxylic acid or its protected forms. A two-step approach is typical:

  • Amide Bond Formation: Thiazole-4-carbonyl chloride reacts with 4-aminopyridine-2-carboxylic acid in DCM using triethylamine (TEA) as a base. This mirrors protocols where 2-amino-3-hydroxybenzoic acid hydrobromide couples with thiazole-4-carbonyl chloride to form amides in 27% yield after recrystallization .

  • Deprotection: If carboxylate esters (e.g., methyl or ethyl) are used, hydrolysis with NaOH (10–30°C, 12 hours) affords the free carboxylic acid, as demonstrated in thiazolo[4,5-b]pyridine-6-carboxylic acid synthesis .

Physicochemical Characterization

Spectroscopic Data

While direct NMR/HRMS data for the target compound are unavailable, related structures provide benchmarks:

  • Thiazole-4-carboxylate esters: ¹H NMR (CDCl₃) shows doublets at δ 8.85 (d, J = 2.1 Hz) and 8.25 ppm for thiazole protons .

  • Pyridine-carboxylic acids: Aromatic protons appear between δ 7.2–8.8 ppm, with carboxylic acid protons as broad singlets near δ 13.2 ppm in DMSO-d₆ .

Thermal Properties

Thiazole-4-carboxylic acid derivatives exhibit melting points between 73–198°C . The target compound’s solubility is likely pH-dependent, with improved aqueous solubility at basic pH due to deprotonation of the carboxylic acid (pKa ≈ 2–3).

Functional Applications and Derivatives

Medicinal Chemistry Prospects

The thiazole-pyridine scaffold is prevalent in kinase inhibitors and antimicrobial agents. For instance, thiazolo[4,5-b]pyridine-6-carboxylic acid derivatives are synthesized via palladium-catalyzed carbonylation (CO, 105°C, 10 kPa) , suggesting that the target compound could serve as a precursor for metal-catalyzed cross-coupling reactions.

Material Science Applications

The conjugated π-system and carboxylic acid group enable coordination to metal oxides, making it a ligand for catalytic or sensor applications. Analogous compounds are used in organic semiconductors due to their electron-withdrawing properties .

Challenges and Optimization

Yield Limitations

Coupling reactions between thiazole carbonyl chlorides and aminopyridines often suffer from moderate yields (20–30%) due to steric hindrance or competing side reactions. Optimizing stoichiometry (1.5 eq acyl chloride, 2.5 eq TEA) and using high-boiling solvents (toluene, DMF) may improve efficiency .

Purification Strategies

Column chromatography (ethyl acetate/petroleum ether) or recrystallization (ethyl acetate) are standard for isolating thiazole-carboxylic acid derivatives . For the target compound, reverse-phase HPLC may enhance purity due to polar functional groups.

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